![molecular formula C22H18N2O3S B2682911 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide CAS No. 313531-61-2](/img/structure/B2682911.png)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMB is a benzamide derivative that has been synthesized through various methods and has shown promising results in scientific research.
Scientific Research Applications
Synthesis of Metal Chelates
This compound can be used in the synthesis of aminothiazole Schiff base ligands, which can then be used to create metal chelates . These chelates have been found to have antimicrobial and antioxidant properties .
Antimicrobial Studies
The compound has been found to have strong antimicrobial activity. For example, it has been found to be effective against Gram-positive Micrococcus luteus and Gram-negative Escherichia coli .
Antifungal Studies
The compound has also been found to have antifungal activity, particularly against Aspergillus niger and Aspergillus terreus .
Antioxidant Activity
The compound has been found to have antioxidant activity, as evaluated by DPPH and ferric reducing power .
Synthesis of Azo Dyes
The compound can be used in the synthesis of azo dyes, which have a wide range of applications, including in OLEDs, supercapacitors, sensors, electrochemical studies, and molecular switches .
Anticancer Studies
The compound has been found to have anticancer activity, particularly against different human cancer cell lines such as A549, K562 and MDA-MB-231 .
Molecular Docking Studies
The compound can be used in molecular docking studies to understand the possible interaction between the synthesized chemical compound and the receptor .
Biological Studies
The compound can be used in various biological studies, including antibacterial, antifungal, antioxidant, and antiviral activities .
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-26-17-11-12-19-20(14-17)28-22(23-19)24-21(25)15-7-6-10-18(13-15)27-16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWJWKYEDDLSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.